tert-Butyl (5-cyclopropylpyridin-3-yl)carbamate

Description

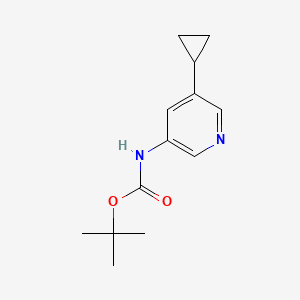

tert-Butyl (5-cyclopropylpyridin-3-yl)carbamate is a carbamate derivative featuring a pyridine core substituted at the 3-position with a tert-butoxycarbonyl (Boc) protecting group and at the 5-position with a cyclopropyl moiety. Its molecular formula is C₁₃H₁₇N₂O₂, with a molecular weight of 233.29 g/mol. The Boc group enhances solubility in organic solvents and protects the amine functionality during synthetic processes, while the cyclopropyl substituent introduces steric and electronic effects that influence reactivity and metabolic stability. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents.

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

tert-butyl N-(5-cyclopropylpyridin-3-yl)carbamate |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-6-10(7-14-8-11)9-4-5-9/h6-9H,4-5H2,1-3H3,(H,15,16) |

InChI Key |

VJCUCCNALHVBAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-cyclopropylpyridin-3-yl)carbamate typically involves the reaction of 5-cyclopropylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows: [ \text{5-cyclopropylpyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (5-cyclopropylpyridin-3-yl)carbamate can undergo oxidation reactions, particularly at the pyridine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the carbamate group or the pyridine ring. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring. Common nucleophiles include amines and thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Amines, thiols, and halides.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced carbamate or pyridine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (5-cyclopropylpyridin-3-yl)carbamate is used as a building block in organic synthesis. It can be used to introduce the tert-butyl carbamate group into various molecules, which can then be further modified.

Biology: In biological research, this compound can be used as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under mild conditions, making it useful in peptide synthesis and other applications where selective deprotection is required.

Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceuticals. Its unique structure can be exploited to design molecules with specific biological activities.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (5-cyclopropylpyridin-3-yl)carbamate depends on its specific application. In general, the carbamate group can interact with various biological targets, including enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Molecular Targets and Pathways:

Enzymes: The compound can act as an inhibitor or substrate for various enzymes, depending on its structure and functional groups.

Receptors: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle :

- The pyridine core in the target compound contrasts with the pyrimidine ring in the fluoro-substituted analog . Pyridine derivatives often exhibit lower polarity than pyrimidines, influencing solubility and binding affinity.

- Cyclohexyl-containing analogs (e.g., ) introduce greater steric bulk and conformational flexibility compared to the rigid cyclopropyl group.

Substituent Effects :

- Cyclopropyl : This group in the target compound reduces metabolic oxidation due to its strained ring structure, enhancing stability in biological systems .

- Fluoro and Hydroxy Groups : In the pyrimidine analog , the fluorine atom increases lipophilicity and bioactivity, while the hydroxy group may participate in hydrogen bonding, affecting target selectivity.

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (233.29 vs. 257.26–258.36 g/mol) suggests improved permeability across biological membranes.

- Boc groups in all analogs enhance organic-phase solubility, facilitating purification during synthesis.

Crystallographic and Computational Insights

- Crystallography : Tools like SHELX and Mercury enable structural comparisons. For example, cyclopropyl-substituted compounds may exhibit distinct bond angles and packing efficiencies compared to cyclohexyl derivatives due to ring strain.

- Electronic Effects : Quantum mechanical calculations predict that the electron-withdrawing cyclopropyl group in the target compound slightly polarizes the pyridine ring, altering its reactivity in cross-coupling reactions.

Pharmacological and Toxicological Profiles

- The Safety Data Sheet (SDS) for the pyrimidine analog emphasizes precautions for handling reactive intermediates, suggesting similar protocols may apply to the cyclopropyl-pyridine analog.

Biological Activity

tert-Butyl (5-cyclopropylpyridin-3-yl)carbamate is a compound characterized by a unique structure that includes a tert-butyl group, a carbamate functional group, and a pyridine ring with a cyclopropyl substituent. This structural composition influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is C_{13}H_{16}N_{2}O_{2}, with a molecular weight of approximately 234.29 g/mol. The presence of the cyclopropyl group is significant as it can modulate the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The carbamate group can act as an inhibitor or substrate, influencing enzyme activity and cellular signaling pathways. Specifically, the steric hindrance from the tert-butyl group may enhance binding affinity and selectivity toward these targets.

Biological Activity Overview

Research indicates that this compound exhibits potential biological activities, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or neurodegenerative disorders.

- Receptor Modulation : It may modulate the activity of certain receptors, impacting various physiological processes.

- Pharmacological Applications : Its unique structure suggests potential applications in drug development targeting specific diseases.

Comparative Analysis with Similar Compounds

Similar compounds have been studied for their biological activities, providing context for the potential applications of this compound. The following table summarizes key similarities and differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tert-butyl and cyclopropyl groups | Enzyme inhibition, receptor modulation |

| N-(6-cyclopropylpyridin-3-yl)methyl-2-phenoxypropanamide | Similar pyridine structure | Antimicrobial, anti-inflammatory properties |

| 2-Cyclopropylpyridin-3-ol | Hydroxyl group present | Interaction with enzymes, potential therapeutic uses |

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has shown that this compound can effectively inhibit certain enzymes involved in metabolic processes. For instance, studies indicate that it may act on beta-secretase, an enzyme implicated in Alzheimer's disease .

- Receptor Binding Affinity : Investigations into the binding affinity of this compound to various receptors reveal promising results, suggesting it could be developed into a therapeutic agent for conditions influenced by receptor activity .

- Pharmacological Evaluation : In vitro studies demonstrate that this compound exhibits significant biological effects on cell lines relevant to cancer research, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.